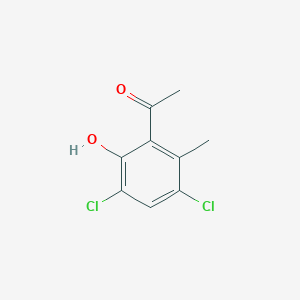
1-(3,5-Dichloro-2-hydroxy-6-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichloro-2-hydroxy-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of acetophenone, characterized by the presence of two chlorine atoms, a hydroxyl group, and a methyl group on the benzene ring. This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3,5-Dichloro-2-hydroxy-6-methylphenyl)ethanone can be synthesized through various methods. One common approach involves the treatment of methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate with potassium hydroxide at elevated temperatures . Another method includes the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with methyl magnesium bromide, followed by oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dichloro-2-hydroxy-6-methylphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1-(3,5-Dichloro-2-hydroxy-6-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichloro-2-hydroxy-6-methylphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxy-5-methylphenyl)ethanone: Similar structure but lacks chlorine atoms.
1-(3,5-Dichloro-2-hydroxyphenyl)ethanone: Similar but without the methyl group.
2-Acetyl-4,6-dichlorophenol: Another closely related compound with similar functional groups.
Uniqueness
1-(3,5-Dichloro-2-hydroxy-6-methylphenyl)ethanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90348-61-1 |
|---|---|
Fórmula molecular |
C9H8Cl2O2 |
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
1-(3,5-dichloro-2-hydroxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-4-6(10)3-7(11)9(13)8(4)5(2)12/h3,13H,1-2H3 |
Clave InChI |
XZJZDWLTPWIMHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1Cl)Cl)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















